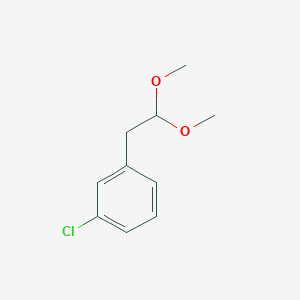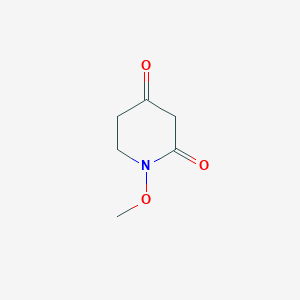
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide, also known as FPOP, is a chemical compound used in scientific research for studying protein structure and dynamics. FPOP is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide, followed by the reaction of the resulting intermediate with 2-phenylsulfonyl-5-hydroxyoxazole. The final compound is obtained by the removal of the protecting group from the oxazole ring.
Starting Materials
2-fluorobenzoyl chloride, piperidine-4-carboxamide, 2-phenylsulfonyl-5-hydroxyoxazole
Reaction
Step 1: Reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine or pyridine to form the intermediate 1-(2-fluorophenyl)piperidine-4-carboxamide., Step 2: Reaction of the intermediate with 2-phenylsulfonyl-5-hydroxyoxazole in the presence of a base such as potassium carbonate or sodium hydride to form the protected intermediate 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide., Step 3: Removal of the protecting group from the oxazole ring using a mild acid such as acetic acid or hydrochloric acid to obtain the final compound 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide.
Mécanisme D'action
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide works by modifying amino acid residues in proteins through a covalent bond. The sulfonyl group of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide reacts with the thiol group of cysteine residues in proteins, forming a covalent bond. This modification can occur under physiological conditions, allowing researchers to study the protein's structure and function in its native state.
Effets Biochimiques Et Physiologiques
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying proteins in their native state. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a covalent labeling reagent that can modify amino acid residues in proteins under physiological conditions, allowing researchers to study the protein's structure and function in its native state. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.
Orientations Futures
There are several future directions for 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide research. One direction is to improve the sensitivity and specificity of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide labeling for certain amino acid residues. Another direction is to develop new methods for analyzing 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide-labeled proteins, such as using cryo-electron microscopy to visualize protein structures at high resolution. Additionally, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide could be used to study the effects of post-translational modifications on protein structure and function, providing valuable insights into the regulation of cellular processes.
Applications De Recherche Scientifique
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide is used in scientific research to study protein structure and dynamics. It is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPWTBDSIVDELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392162.png)





![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)

![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
